molecular formula C18H13BrO3 B2527415 3-bromo-4-(naphthalen-1-ylmethoxy)benzoic Acid CAS No. 938298-67-0

3-bromo-4-(naphthalen-1-ylmethoxy)benzoic Acid

Cat. No.: B2527415
CAS No.: 938298-67-0
M. Wt: 357.203
InChI Key: MLCZQARUSVFRGT-UHFFFAOYSA-N
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Description

3-bromo-4-(naphthalen-1-ylmethoxy)benzoic acid is a chemical compound widely used in scientific research due to its diverse applications. This compound is known for its unique properties, making it a valuable tool for studying biological processes and designing new compounds with enhanced functionality.

Scientific Research Applications

3-bromo-4-(naphthalen-1-ylmethoxy)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of biological processes and the development of new drugs.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, benzoic acid has antimicrobial properties and is often used as a food preservative .

Safety and Hazards

As with any chemical, proper safety precautions should be taken when handling this compound. For example, it may cause skin and eye irritation, and respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-(naphthalen-1-ylmethoxy)benzoic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The general procedure involves the reaction of a boron reagent with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-(naphthalen-1-ylmethoxy)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: Commonly involves the replacement of the bromine atom with other functional groups.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.

    Oxidation Reactions: Often use oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-4-methoxybenzoic acid: Similar in structure but lacks the naphthalen-1-ylmethoxy group.

    4-bromo-2-hydroxybenzoic acid: Contains a hydroxyl group instead of the naphthalen-1-ylmethoxy group.

Uniqueness

3-bromo-4-(naphthalen-1-ylmethoxy)benzoic acid is unique due to the presence of the naphthalen-1-ylmethoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific interactions with biological targets or the synthesis of complex organic molecules.

Properties

IUPAC Name

3-bromo-4-(naphthalen-1-ylmethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrO3/c19-16-10-13(18(20)21)8-9-17(16)22-11-14-6-3-5-12-4-1-2-7-15(12)14/h1-10H,11H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCZQARUSVFRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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